(R)-7-エチルカンプトテシン

説明

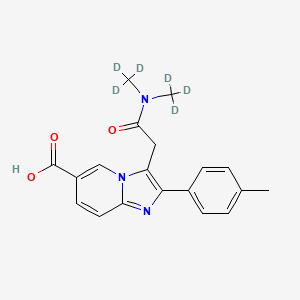

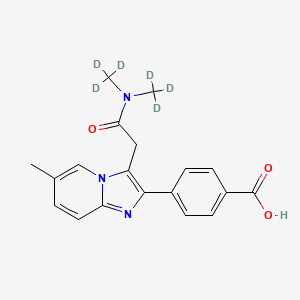

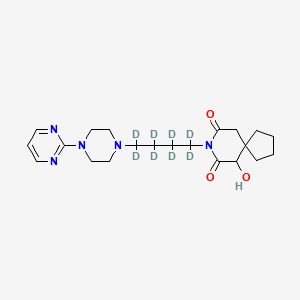

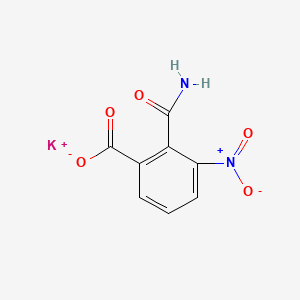

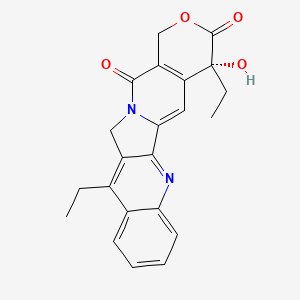

“®-7-Ethyl Camptothecin” is a derivative of camptothecin . Camptothecin is a potent antitumor drug and “®-7-Ethyl Camptothecin” shares similar properties. The chemical name for this compound is (4R)-4-Ethyl-4-hydroxy-1H-pyrano [3’,4’:6,7]indolizino [1,2-b]quinoline-3,14 (4H,12H)-dione .

Synthesis Analysis

The synthesis of camptothecin and its derivatives involves complex organic chemistry . The synthesis starts from diethyl oxalate and uses straightforward carbonyl chemistry to generate the pyridone ring system .Molecular Structure Analysis

The molecular structure of “®-7-Ethyl Camptothecin” has been elucidated using mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy . The mass spectra showed a peak at 349.2, which matches the standard molecular weight of camptothecin .Chemical Reactions Analysis

Camptothecin and its derivatives interact with various substances in different ways . For instance, camptothecin interactions on the surface of nanocomposites based on graphene oxide decorated with silica nanoparticles have been studied .Physical and Chemical Properties Analysis

Camptothecin has a lambda max at 225 nm and a calibration curve found to be linear over the concentration range from 2 to 70 μg/ml . The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.0524 μg/ml and 0.1614 μg/ml, respectively .科学的研究の応用

がん治療

®-7-エチルカンプトテシンは、その強力な抗がん特性で知られています。DNA複製に不可欠なDNA酵素トポイソメラーゼIを阻害することで機能します。この阻害は、がん細胞のDNA損傷につながり、それらの増殖を防ぎます。 トポテカンやイリノテカンなどの臨床誘導体は、すでにさまざまながんの治療に使用されています .

薬物送達システム

近年の進歩は、カンプトテシン誘導体の溶解性と送達を改善することに重点が置かれています。 ナノメディシンアプローチは、がん細胞への送達を強化するために検討されており、® -7-エチルカンプトテシンは標的治療のためにこれらのシステムに組み込まれる可能性があります .

化学誘導体研究

10-ヒドロキシカンプトテシンなどのカンプトテシンの新しい化学誘導体の開発は、副作用を軽減し、効力を高めることで臨床転帰を改善することを目的としています。 ®-7-エチルカンプトテシンは、これらの誘導体を生成するための基本化合物として役立ちます .

作用機序

Mode of Action

®-7-Ethyl Camptothecin interacts with its target, TOP1, by stabilizing the covalent binding of TOP1 to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, which can produce potentially lethal double-strand DNA breaks . The compound essentially turns TOP1 into an intracellular poison, leading to apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathways affected by ®-7-Ethyl Camptothecin involve the 2 C -methyl- d -erythritol 4-phosphate pathway and the shikimate pathway . These pathways are involved in the biosynthesis of the monoterpene-secologanin moiety and the quinoline moiety from tryptophan, respectively . The compound’s action on these pathways leads to the formation of potentially lethal double-strand DNA breaks, resulting in apoptosis .

Pharmacokinetics

Studies on camptothecin, a related compound, suggest that it has a prolonged plasma half-life and enhanced distribution to tumor tissue when compared to camptothecin alone . The plasma concentrations and the area under the curve for polymer-bound camptothecin are approximately 100-fold higher than those of unconjugated camptothecin or camptothecin alone .

Result of Action

The result of ®-7-Ethyl Camptothecin’s action is the induction of apoptosis, or programmed cell death . This is achieved through the formation of potentially lethal double-strand DNA breaks, which are a result of the compound’s interaction with TOP1 . This leads to the prevention of cancer cells from dividing and multiplying, ultimately leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-7-Ethyl Camptothecin. For instance, light irradiance has been found to have a negative effect on camptothecin production . Additionally, various environmental and genetic factors, including abiotic and biotic stresses, can regulate the biosynthesis of plant specialized metabolites . Understanding these factors can provide valuable insights into optimizing the production and efficacy of ®-7-Ethyl Camptothecin.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

®-7-Ethyl Camptothecin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly topoisomerase I . The compound stabilizes the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .

Cellular Effects

®-7-Ethyl Camptothecin has profound effects on various types of cells and cellular processes. It influences cell function by interrupting cell division processes . This interruption is achieved through the inhibition of topoisomerase I, which leads to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-7-Ethyl Camptothecin involves the inhibition of DNA topoisomerase I . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

(19R)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652572 | |

| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217633-65-2 | |

| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。